2-[7-(Trifluoromethyl)-1-benzofuran-2-yl]ethan-1-amine
Description
2-[7-(Trifluoromethyl)-1-benzofuran-2-yl]ethan-1-amine is a benzofuran-derived amine characterized by a trifluoromethyl (-CF₃) substituent at the 7-position of the benzofuran ring and an ethanamine moiety at the 2-position.
Properties
Molecular Formula |
C11H10F3NO |
|---|---|
Molecular Weight |
229.20 g/mol |
IUPAC Name |
2-[7-(trifluoromethyl)-1-benzofuran-2-yl]ethanamine |
InChI |
InChI=1S/C11H10F3NO/c12-11(13,14)9-3-1-2-7-6-8(4-5-15)16-10(7)9/h1-3,6H,4-5,15H2 |
InChI Key |
VCYWGXSQVYWASO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)C(F)(F)F)OC(=C2)CCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of benzofuran derivatives using reagents like CF3SO2Na (sodium trifluoromethanesulfinate) under mild conditions . The reaction conditions often involve the use of solvents like dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-[7-(Trifluoromethyl)-1-benzofuran-2-yl]ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
2-[7-(Trifluoromethyl)-1-benzofuran-2-yl]ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as increased stability or reactivity
Mechanism of Action
The mechanism of action of 2-[7-(Trifluoromethyl)-1-benzofuran-2-yl]ethan-1-amine involves its interaction with molecular targets and pathways. The trifluoromethyl group can influence the compound’s electronic properties, affecting its binding affinity and activity. The benzofuran ring can interact with various biological targets, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural similarities with 2-[7-(Trifluoromethyl)-1-benzofuran-2-yl]ethan-1-amine but differ in substituents, leading to variations in physicochemical properties and biological activity.
1-(7-Ethoxy-1-benzofuran-2-yl)ethan-1-amine
- Structure : Ethoxy (-OCH₂CH₃) substituent at the 7-position of the benzofuran ring.
- Molecular Formula: C₁₂H₁₅NO₂; Molecular Weight: 205.26 .
- Reduced lipophilicity (logP likely lower than the trifluoromethyl analogue). No direct pharmacological data are available, but ethoxy-substituted benzofurans are often explored for antimicrobial activity .
1-(7-Methoxy-3,5-dimethyl-1-benzofuran-2-yl)ethan-1-amine
- Structure : Methoxy (-OCH₃) at the 7-position and methyl groups at the 3- and 5-positions.
- Molecular Formula: C₁₃H₁₇NO₂; Molecular Weight: 223.28 .
- Methoxy groups are electron-donating, contrasting with the electron-withdrawing trifluoromethyl group, which may affect electronic properties and reactivity. Storage conditions (room temperature) suggest higher stability than liquid analogues .
1-{2-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-amine
- Structure : Trifluoromethylsulfanyl (-SCF₃) substituent on a phenyl ring instead of benzofuran.
- Molecular Formula : C₉H₁₀F₃NS; Molecular Weight : 221.25 .
- Lack of benzofuran ring reduces planarity, possibly diminishing π-π stacking interactions critical for biological targeting. Liquid state at room temperature suggests lower melting point than crystalline benzofuran derivatives .
(R)-1-(3,3-Difluoro-2,3-dihydrobenzofuran-7-yl)ethan-1-amine
- Structure : Dihydrobenzofuran core with geminal difluoro substituents at the 3-position.
- Molecular Formula: C₁₀H₁₁F₂NO; Molecular Weight: 199.20 .
- Key Differences: Saturation of the furan ring (dihydro structure) reduces aromaticity, altering electronic properties. Chiral center (R-configuration) may enhance enantioselective biological interactions. Fluorine atoms improve metabolic stability and membrane permeability compared to non-halogenated analogues .
Structural and Functional Analysis Table
Research Implications
- Trifluoromethyl vs. Alkoxy Groups : The -CF₃ group in the target compound likely enhances blood-brain barrier penetration compared to ethoxy/methoxy analogues, making it suitable for neuroactive drug development .
- Benzofuran vs. Phenyl Scaffolds : Benzofuran derivatives exhibit greater rigidity and planarity, favoring interactions with aromatic residues in enzyme active sites .
- Chirality : Enantiopure analogues (e.g., the difluoro-dihydro compound) may offer improved selectivity in therapeutic applications .
Biological Activity
The compound 2-[7-(trifluoromethyl)-1-benzofuran-2-yl]ethan-1-amine (CAS No. 1892937-62-0) is a benzofuran derivative notable for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, focusing on its anticancer, antibacterial, and antifungal activities.
Chemical Structure and Properties
The molecular formula of this compound is C₁₁H₁₀F₃N₁O , with a molecular weight of 229.20 g/mol . The trifluoromethyl group is known to significantly influence the biological activity of compounds by enhancing lipophilicity and metabolic stability.
Synthesis
The synthesis of benzofuran derivatives typically involves reactions such as cyclization and functional group modifications. For instance, the synthesis of similar compounds has been achieved through various methods including:
- Cyclization Reactions : Utilizing starting materials like phenolic compounds and aldehydes.
- Functionalization : Introducing substituents such as trifluoromethyl groups to enhance biological activity.
Anticancer Activity
Research indicates that benzofuran derivatives exhibit promising anticancer properties. A study evaluated the cytotoxic effects of various benzofuran analogs against several cancer cell lines, including ME-180 (cervical cancer), A549 (lung cancer), and HT-29 (colon cancer). Results showed that specific substitutions on the benzofuran ring significantly increased antiproliferative activity:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Benzofuran Derivative A | ME-180 | 15 |
| Benzofuran Derivative B | A549 | 10 |
| Benzofuran Derivative C | HT-29 | 20 |
The presence of methoxy groups at specific positions on the benzofuran structure was correlated with enhanced potency against these cell lines .
Antibacterial Activity
Benzofuran derivatives have also demonstrated antibacterial properties. A comparative study highlighted the effectiveness of a series of derivatives against Gram-positive and Gram-negative bacteria:
| Compound | Bacteria Type | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Compound X | S. aureus | 32 |
| Compound Y | E. coli | 64 |
These findings suggest that modifications to the benzofuran structure can lead to significant improvements in antibacterial efficacy .
Antifungal Activity
In addition to anticancer and antibacterial activities, some benzofuran derivatives have shown antifungal effects. For example, a derivative was tested against Candida albicans with promising results, indicating potential as a therapeutic agent for fungal infections.
Case Studies
Several case studies have been published detailing the biological testing of related compounds:
- Case Study 1 : A derivative similar to this compound was tested for its ability to inhibit tumor growth in vivo, showing a significant reduction in tumor size in treated mice compared to controls.
- Case Study 2 : Another study focused on the antibacterial effects against multi-drug resistant strains, demonstrating that certain benzofuran derivatives could outperform conventional antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
